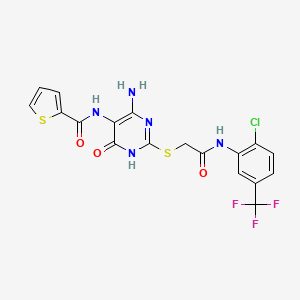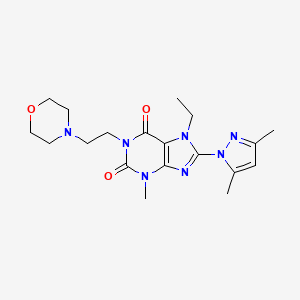
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H27N7O3 and its molecular weight is 401.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione has been a subject of interest in various chemical syntheses and studies on its structural properties. For instance, research has investigated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, exploring the cytotoxic activity of these compounds against different cancer cell lines. The study highlighted the potency of certain derivatives as cytotoxins, with some exhibiting IC(50) values less than 10 nM (Deady et al., 2003).
Additionally, the crystal structure of related compounds, such as 8-amino-7-(4-morpholinobutyl)theophylline, has been described, revealing details about the molecular geometry and hydrogen bonding within the structure (Karczmarzyk & Pawłowski, 1997).
Applications in Material Science and Catalysis
The compound and its derivatives have shown potential in various applications beyond biomedical research. For example, certain pyrazole derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated high efficiency, acting as mixed-type inhibitors, and the interaction between the inhibitor and the steel surface adhered to the Langmuir isotherm (Chadli et al., 2017). Moreover, pyrazole substituted 1.3-diketones have been explored for their use in fabricating OLEDs (Organic Light Emitting Diodes), showing potential for enhanced energy efficacy compared to standard phosphors (Taydakov et al., 2016).
Catalytic and Synthetic Utility
The compound has also been utilized as a catalyst in the synthesis of complex molecular structures. A study demonstrated the use of theophylline, a related purine derivative, as a catalyst for the synthesis of novel spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives under solvent-free conditions (Yazdani-Elah-Abadi et al., 2017).
Biochemical Relevance and Metal-Mediated Base Pairs
In the realm of biochemistry and molecular biology, studies have been conducted on metal complexes of pyrazolylpurine derivatives to model metal-mediated base pairs. These studies focus on the specific recognition of canonical nucleobases and the formation of metal-mediated base pairs, showcasing the structural and biochemical significance of these compounds (Sinha et al., 2015).
Eigenschaften
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-morpholin-4-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O3/c1-5-24-15-16(20-18(24)26-14(3)12-13(2)21-26)22(4)19(28)25(17(15)27)7-6-23-8-10-29-11-9-23/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOENDFMJHRETDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

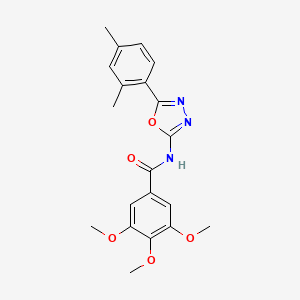
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone](/img/structure/B2645466.png)
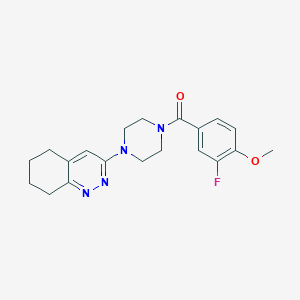
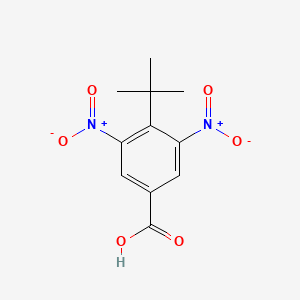
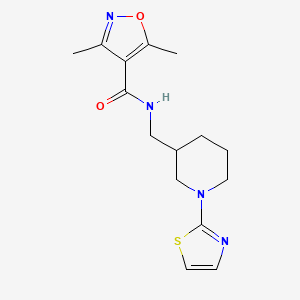
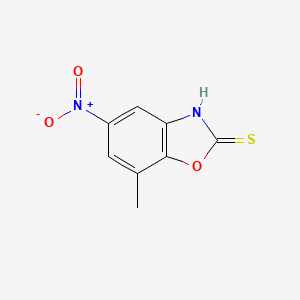
![N-(2,3-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2645475.png)
![2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride](/img/structure/B2645476.png)
![(E)-3-[3-[(3-carbamoylchromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2645477.png)
![5-Cyclohexyl-10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2645478.png)



